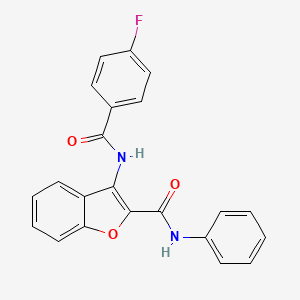

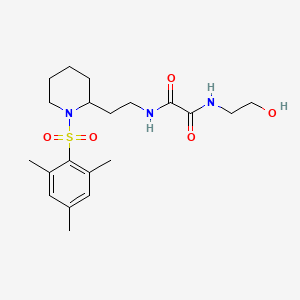

![molecular formula C7H16N2O B2607707 (3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol CAS No. 2377004-71-0](/img/structure/B2607707.png)

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

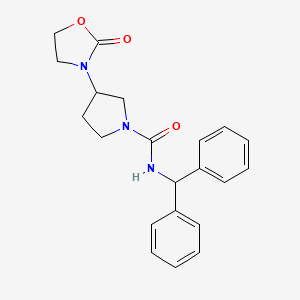

“(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” is a chemical compound with the molecular formula C7H16N2O . It has an average mass of 144.215 Da and a monoisotopic mass of 144.126266 Da .

Molecular Structure Analysis

The molecular structure of “(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol” consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación

Organocatalysis

"(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" derivatives have been investigated for their role in organocatalysis. For example, one study focused on a derivative that can effectively catalyze asymmetric Michael addition reactions, resulting in products with good to high yield and excellent enantioselectivities. This research suggests the potential of such compounds in facilitating stereocontrolled organic synthesis (Cui Yan-fang, 2008).

Molecular Receptors and Methylation

In another study, a compound incorporating a N,N-(dimethylamino)pyridine monomer was utilized to enhance the methylation rate within a molecular receptor. This research highlights the compound's ability to bind weakly with methyl iodide, enabling efficient methylation reactions (J. Heemstra, Jeffrey S. Moore, 2004).

Material Science

The compound's derivatives have also been explored in material science, particularly in the fabrication of microporous poly(vinylidene fluoride) hollow fiber membranes. This study demonstrates the use of a green solvent to prepare membranes with enhanced water permeability, indicating the compound's relevance in developing sustainable materials (Naser Tavajohi Hassankiadeh et al., 2015).

Synthesis of Propargylic Amines

Additionally, research has shown that derivatives of "(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol" are crucial intermediates in the enantioselective synthesis of propargylic amines. This process allows for the generation of chiral propargylamines with high enantiomeric excess, underscoring the compound's utility in organic synthesis (W. Fan, S. Ma, 2013).

Antimicrobial Applications

Furthermore, novel derivatives have been synthesized and evaluated for their antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents, showcasing the compound's potential in pharmaceutical applications (M. Hublikar et al., 2019).

Propiedades

IUPAC Name |

(3R,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)5-6-3-7(10)4-8-6/h6-8,10H,3-5H2,1-2H3/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDYKGBTSOBGCO-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CC(CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1C[C@H](CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)

![Ethyl 1-(2-chlorophenyl)-4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2607629.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2607632.png)

![2-[(3,5-Dimethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2607640.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2607641.png)